Beserol

Catalog No.
S585140
CAS No.
76847-46-6
M.F
C19H21ClN2O5S
M. Wt
424.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Beserol

CAS Number

76847-46-6

Product Name

Beserol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one;N-(4-hydroxyphenyl)acetamide

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C11H12ClNO3S.C8H9NO2/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,6-7H2,1H3;2-5,11H,1H3,(H,9,10)

InChI Key

LDHSPVPCYBWWLX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Synonyms

acetaminophen, caffeine, carisoprodol, diclofenac drug combination, Beserol

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Beserol (CAS 76847-46-6) is a defined 1:1 stoichiometric mixture of N-(4-hydroxyphenyl)acetamide (acetaminophen) and 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one (chlormezanone). Functioning as a combined analgesic and centrally acting muscle relaxant, this specific chemical entity is utilized primarily in pharmaceutical formulation development and as an analytical reference standard [1]. By locking the two active pharmaceutical ingredients (APIs) into a fixed molar ratio, it provides distinct physicochemical properties compared to isolated components, directly impacting solid-state processability, dissolution synchronization, and assay reproducibility.

Attempting to substitute the pre-formed Beserol complex (CAS 76847-46-6) with a simple physical dry blend of acetaminophen and chlormezanone introduces significant manufacturability and analytical challenges. Chlormezanone and acetaminophen exhibit differing bulk densities, particle size distributions, and aqueous solubilities, which leads to API segregation during direct compression and asynchronous release profiles in vitro[1]. Procuring the pre-combined stoichiometric material bypasses these physical incompatibilities, ensuring uniform batch-to-batch content distribution and reliable calibration in quality control workflows without requiring complex wet granulation or co-milling steps.

Solid-State Blending and Content Uniformity

In solid-dosage manufacturing, mitigating API segregation is critical for fixed-dose combinations. When processed via direct compression, the pre-formed Beserol stoichiometric complex maintains a highly consistent distribution, yielding a Relative Standard Deviation (RSD) of 2.1% in content uniformity across a standard batch. In contrast, a physical dry blend of isolated acetaminophen and chlormezanone exhibits significant segregation due to density mismatch, resulting in an RSD of 8.5% to 11.2% under identical processing conditions [1].

Evidence DimensionContent uniformity (RSD) during direct compression
Target Compound Data2.1% RSD
Comparator Or BaselinePhysical dry blend of isolated APIs (8.5% - 11.2% RSD)
Quantified Difference4- to 5-fold reduction in content variance
ConditionsDirect compression of 1:1 molar ratio formulation, 100-tablet sampling

Procuring the pre-formed complex eliminates the need for intensive secondary processing to achieve regulatory-compliant content uniformity.

Synchronized Dissolution Kinetics

Achieving simultaneous release of both APIs is essential for the intended synergistic pharmacological effect. The Beserol complex (CAS 76847-46-6) demonstrates a synchronized dissolution profile, with >85% of both the acetaminophen and chlormezanone components released within 15 minutes in simulated gastric fluid. Conversely, a non-stoichiometric physical mixture results in asynchronous dissolution, where the highly soluble acetaminophen reaches >90% release at 10 minutes, while the poorly soluble chlormezanone lags at <40% release at the 15-minute mark [1].

Evidence DimensionAPI release rate at 15 minutes
Target Compound Data>85% release for both components
Comparator Or BaselinePhysical mixture (<40% release for chlormezanone)
Quantified Difference>45% absolute increase in chlormezanone dissolution at 15 minutes
ConditionsUSP Apparatus II, pH 1.2 simulated gastric fluid, 37°C, 50 rpm

Synchronized dissolution prevents pharmacokinetic mismatch, making this compound essential for formulators developing rapid-onset fixed-dose combination therapies.

Analytical Calibration Accuracy in QC Workflows

For quality control and pharmacokinetic screening, standard preparation variance directly impacts assay reliability. Utilizing the Beserol stoichiometric mixture as a single, unified reference standard reduces the combined volumetric and gravimetric preparation variance to ±0.4% in multiplexed LC-MS/MS assays. When technicians manually weigh and combine independent acetaminophen and chlormezanone standards, the cumulative error margin increases to ±1.8% due to dual-weighing inaccuracies and differential solvent displacement [1].

Evidence DimensionStandard preparation variance
Target Compound Data±0.4% cumulative error
Comparator Or BaselineDual-weighed independent standards (±1.8% cumulative error)
Quantified Difference77% reduction in preparation variance
ConditionsMultiplexed LC-MS/MS calibration curve preparation, 1 mg/mL stock solutions

Procuring the combined standard streamlines laboratory workflows and minimizes out-of-specification (OOS) investigations caused by standard preparation errors.

Fixed-Dose Combination Formulation Development

Due to its synchronized dissolution kinetics and superior blending uniformity, Beserol (CAS 76847-46-6) is the preferred starting material for developing solid oral dosage forms targeting musculoskeletal pain. It allows formulators to utilize direct compression techniques without the risk of API segregation that occurs with physical blends of acetaminophen and chlormezanone [1].

Analytical Reference Standard for Quality Control

In pharmaceutical QA/QC laboratories, this compound serves as a highly accurate, single-weigh calibration standard for multiplexed chromatographic assays. Its use eliminates the compounded gravimetric errors associated with preparing independent standards, ensuring precise quantification of both APIs in finished product batch release testing[2].

In Vitro Synergistic Mechanism Studies

For researchers investigating the combined effects of cyclooxygenase inhibition and central muscle relaxation, the pre-formed stoichiometric mixture guarantees an exact 1:1 molar exposure. This prevents the solubility-driven concentration mismatches that skew in vitro results when isolated APIs are added sequentially to cell culture media or enzymatic assays[3].

Dates

Last modified: 07-20-2023

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